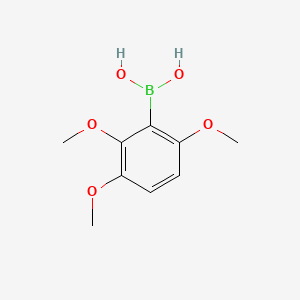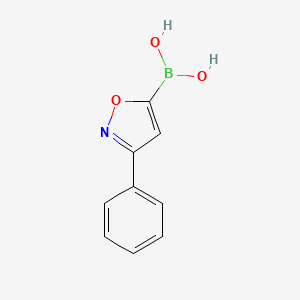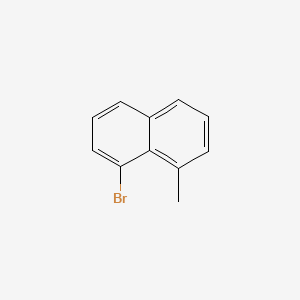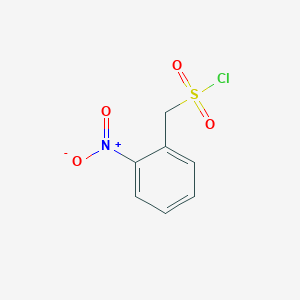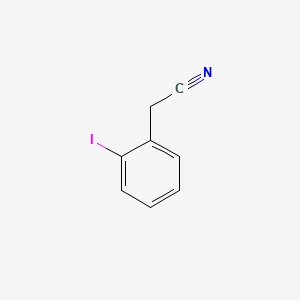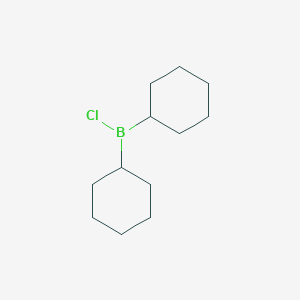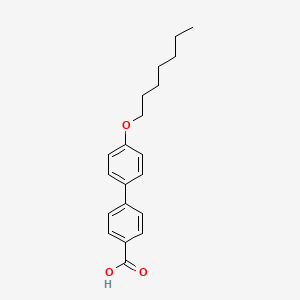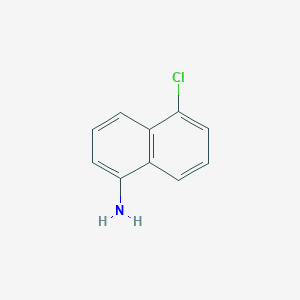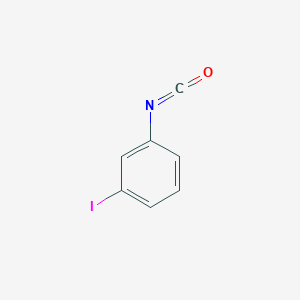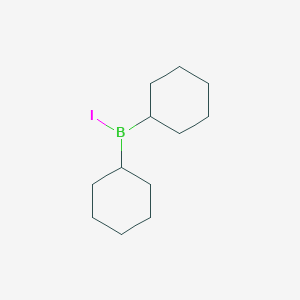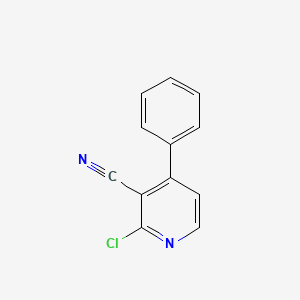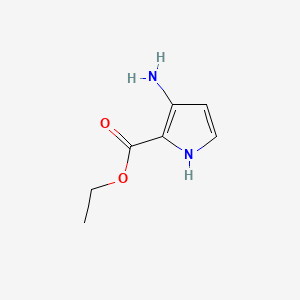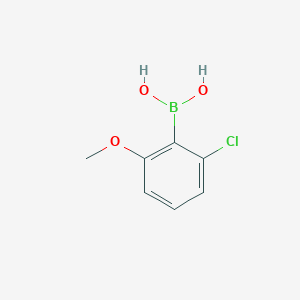
2-Chloro-6-methoxyphenylboronic acid
Overview
Description
2-Chloro-6-methoxyphenylboronic acid (CMPA) is an organic compound with a unique chemical structure that has been used in a variety of scientific research applications. CMPA has been found to have a wide range of biochemical and physiological effects, and is a useful tool for many laboratory experiments.
Scientific Research Applications
Cross-Coupling Reactions
2-Chloro-6-methoxyphenylboronic acid is extensively used in cross-coupling reactions. For example, it is utilized in the synthesis of 2-(2-methoxyphenyl)-1-azaazulene via Suzuki–Miyaura cross-coupling reactions, which is significant for studying molecular structures and properties (Oda et al., 2012). Another example is its role in the synthesis of acyclic nucleotide analogues derived from 2-amino-6-C-substituted purines, which have potential applications in antiviral and cytostatic activity studies (Česnek et al., 2000).
Fluorescence Quenching Studies
This compound is also relevant in fluorescence studies. Research has been conducted on the fluorescence quenching of derivatives like 5-chloro-2-methoxyphenylboronic acid, analyzing various quenching parameters and suggesting a static quenching mechanism in certain systems (Geethanjali et al., 2015).
Crystal Structure Analysis
The influence of ortho-alkoxy substituents, like in 2-chloro-6-methoxyphenylboronic acid, on the crystal structure of boronic acids has been studied. This research is crucial for designing novel boronic acids with monomeric structures, enhancing crystal engineering applications (Cyrański et al., 2012).
Synthesis of Supramolecular Assemblies
This boronic acid is involved in the design and synthesis of supramolecular assemblies. For instance, assemblies of phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine have been reported due to the formation of O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).
Pharmaceutical Research
In pharmaceutical research, this compound is used in the synthesis of various derivatives with potential medicinal applications, such as in the study of haemolytic, biofilm inhibition, and anti-thrombolytic activities of newly synthesized thiophene molecules (Ikram et al., 2015).
properties
IUPAC Name |
(2-chloro-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWCIDBPLDKKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391942 | |
| Record name | 2-Chloro-6-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyphenylboronic acid | |
CAS RN |
385370-80-9 | |
| Record name | 2-Chloro-6-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



